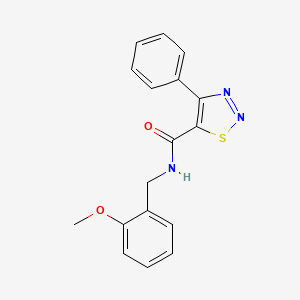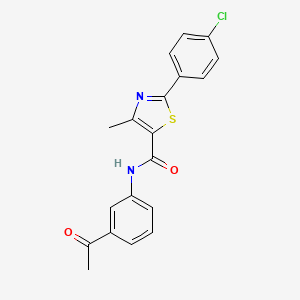![molecular formula C24H34N2O2 B15107044 2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- CAS No. 274261-09-5](/img/structure/B15107044.png)
2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- is a complex organic compound characterized by the presence of two hydroxyl groups on a naphthalene ring and two hexahydro-1H-azepin-1-ylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- typically involves multi-step organic reactions. The starting material is often 2,3-naphthalenediol, which undergoes a series of reactions to introduce the hexahydro-1H-azepin-1-ylmethyl groups. Common reagents used in these reactions include alkylating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The hexahydro-1H-azepin-1-ylmethyl groups may interact with hydrophobic regions of biomolecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Naphthalenediol: A simpler compound with only hydroxyl groups on the naphthalene ring.
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-: A related compound with a tetrahydro structure.
Uniqueness
2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]- is unique due to the presence of both hydroxyl and hexahydro-1H-azepin-1-ylmethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
274261-09-5 |
|---|---|
Fórmula molecular |
C24H34N2O2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1,4-bis(azepan-1-ylmethyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C24H34N2O2/c27-23-21(17-25-13-7-1-2-8-14-25)19-11-5-6-12-20(19)22(24(23)28)18-26-15-9-3-4-10-16-26/h5-6,11-12,27-28H,1-4,7-10,13-18H2 |
Clave InChI |
FXEMACRAIKSXAV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC2=C(C(=C(C3=CC=CC=C32)CN4CCCCCC4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106961.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15106963.png)
![2-methoxyethyl 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15106965.png)
![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B15106967.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B15106968.png)


![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B15107007.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107014.png)

![2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15107033.png)

![N-(2-bromo-4-methylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15107039.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B15107046.png)
